![molecular formula C11H20N2O2 B1443662 7-Boc-2,7-diazabicyclo[4.2.0]octane CAS No. 1251004-33-7](/img/structure/B1443662.png)
7-Boc-2,7-diazabicyclo[4.2.0]octane
Overview
Description
7-Boc-2,7-diazabicyclo[4.2.0]octane is a bicyclic organic compound with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atoms in the bicyclic structure. This compound is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Boc-2,7-diazabicyclo[4.2.0]octane typically involves the following steps:
Formation of the bicyclic core: The bicyclic core can be synthesized through a cyclization reaction involving appropriate precursors. For example, a common method involves the reaction of a diamine with a suitable dihalide under basic conditions to form the bicyclic structure.
Introduction of the Boc protecting group: The tert-butoxycarbonyl (Boc) group is introduced by reacting the bicyclic core with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Boc-2,7-diazabicyclo[4.2.0]octane undergoes various types of chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Oxidation and reduction reactions: The bicyclic structure can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution reactions: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides. Typical conditions involve the use of a base such as sodium hydride or potassium carbonate.
Oxidation reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Deprotection reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent is used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
7-Boc-2,7-diazabicyclo[4.2.0]octane has a wide range of applications in scientific research, including:
Organic synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal chemistry: The compound is employed in the design and development of new drugs, particularly those targeting the central nervous system.
Biological research: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.
Industrial applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Boc-2,7-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and the presence of the Boc group influence its binding affinity and selectivity. The compound can modulate the activity of its targets through various pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,7-Diazabicyclo[4.2.0]octane: Lacks the Boc protecting group, making it more reactive but less stable.
3,7-Diazabicyclo[4.2.0]octane: Similar bicyclic structure but with different substitution patterns, leading to distinct reactivity and applications.
Uniqueness
7-Boc-2,7-diazabicyclo[4.2.0]octane is unique due to the presence of the Boc protecting group, which enhances its stability and allows for selective reactions. This makes it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
tert-butyl 2,7-diazabicyclo[4.2.0]octane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-9(13)5-4-6-12-8/h8-9,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFLOMHRKLYFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


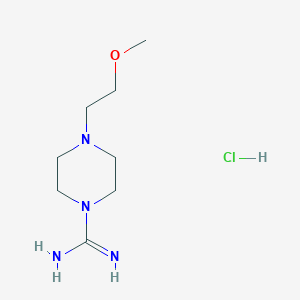

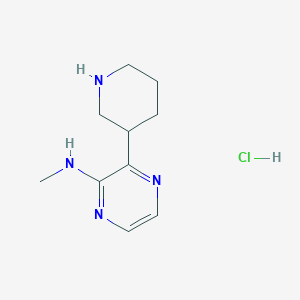
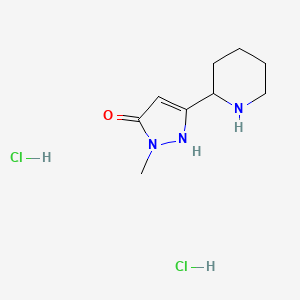
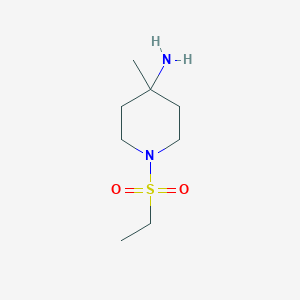
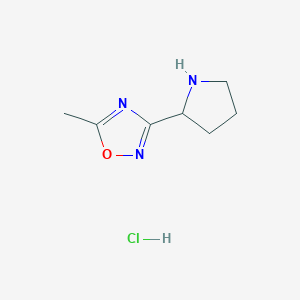
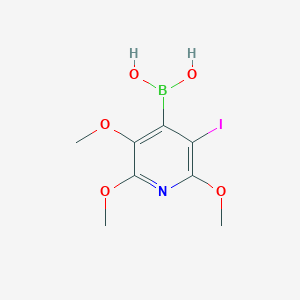

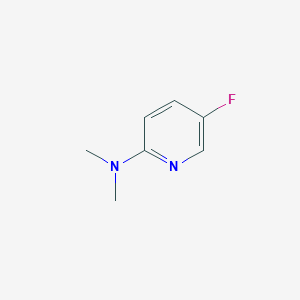
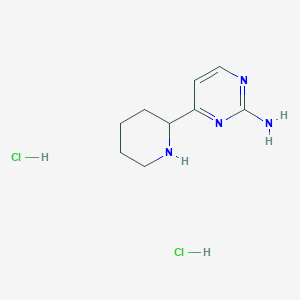
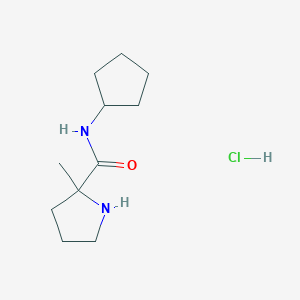
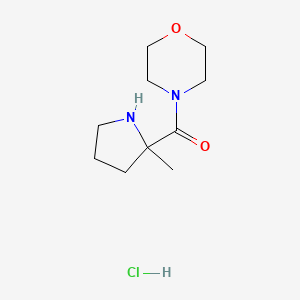
![2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1443600.png)
![Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1443602.png)
